molecular formula C10H14FN3O2S B582362 1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane CAS No. 1304558-20-0

1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane

Cat. No.: B582362
CAS No.: 1304558-20-0
M. Wt: 259.299
InChI Key: HBVVBVJXOHUYEM-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluoropyridine ring attached to a diazepane moiety through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane typically involves the following steps:

    Fluorination of Pyridine: The starting material, pyridine, undergoes fluorination to introduce a fluorine atom at the 5-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

    Sulfonylation: The fluoropyridine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Formation of Diazepane Ring: The sulfonylated fluoropyridine is reacted with a suitable diamine, such as 1,4-diaminobutane, under reflux conditions to form the diazepane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thio derivatives of the fluoropyridine ring.

Scientific Research Applications

1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for targeting central nervous system disorders.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine ring enhances the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The sulfonyl group acts as an electron-withdrawing moiety, modulating the compound’s reactivity and stability. The diazepane ring provides structural flexibility, allowing the compound to adopt conformations that facilitate target binding.

Comparison with Similar Compounds

    1-(5-Fluoropyridin-3-ylsulfonyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

    3-(5-Fluoropyridin-3-yl)-2-oxazolidinone: Contains an oxazolidinone ring instead of a diazepane ring.

    5-Fluoropyridine-3-sulfonamide: Similar sulfonyl group but with a sulfonamide moiety.

Uniqueness: 1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties. The combination of the fluoropyridine and diazepane moieties enhances the compound’s versatility in various applications, making it a valuable scaffold in drug discovery and materials science.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2S/c11-9-6-10(8-13-7-9)17(15,16)14-4-1-2-12-3-5-14/h6-8,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVVBVJXOHUYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CN=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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